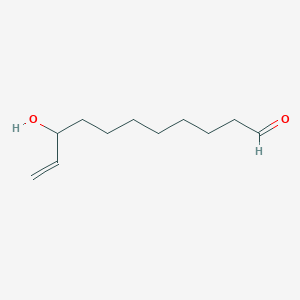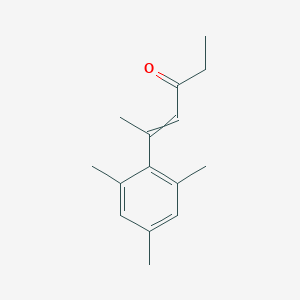![molecular formula C17H15BrIN B14509851 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide CAS No. 63424-44-2](/img/structure/B14509851.png)
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, and its derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 4-iodophenylethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the quinoline nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with different reactivity.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its ability to interact with biological targets .
Properties
CAS No. |
63424-44-2 |
|---|---|
Molecular Formula |
C17H15BrIN |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
1-[2-(4-iodophenyl)ethyl]quinolin-1-ium;bromide |
InChI |
InChI=1S/C17H15IN.BrH/c18-16-9-7-14(8-10-16)11-13-19-12-3-5-15-4-1-2-6-17(15)19;/h1-10,12H,11,13H2;1H/q+1;/p-1 |
InChI Key |
GRAREARQEKZXOV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCC3=CC=C(C=C3)I.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
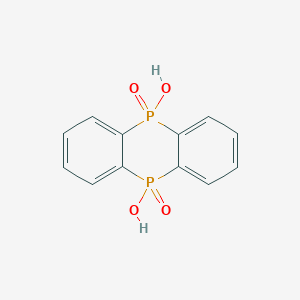

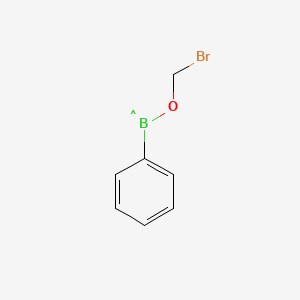

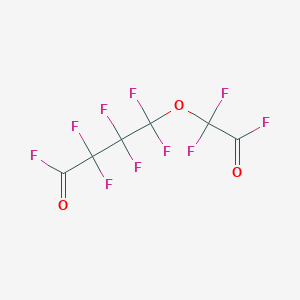
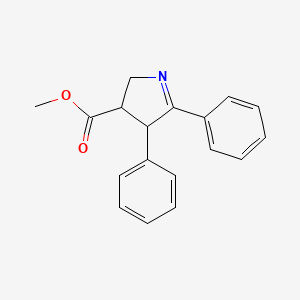
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
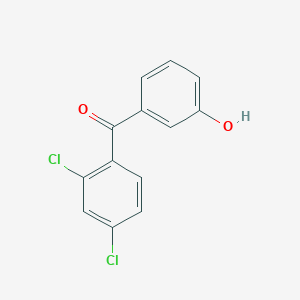
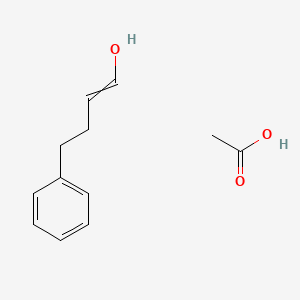
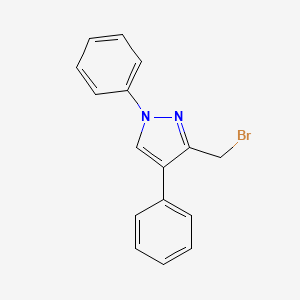
![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
